molecular formula C7H9NO B121831 3-Pyridineethanol CAS No. 6293-56-7

3-Pyridineethanol

Cat. No. B121831
Key on ui cas rn: 6293-56-7
M. Wt: 123.15 g/mol
InChI Key: YPWSASPSYAWQRK-UHFFFAOYSA-N
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Patent
US07071201B2

Procedure details

2-(2-Cyanopyridin-5-yl)-1-triphenylmethyloxyethane (2.631 g) and formic acid (38.0 ml) were treated as reported in Tetrahedron Lett., 579 (1986). to give the title compound (0.455 g) as colorless crystals (yield: 45.7%).
Name
2-(2-Cyanopyridin-5-yl)-1-triphenylmethyloxyethane
Quantity
2.631 g
Type
reactant
Reaction Step One
Quantity
38 mL
Type
solvent
Reaction Step One
Yield
45.7%

Identifiers

REACTION_CXSMILES
C([C:3]1[CH:8]=[CH:7][C:6]([CH2:9][CH2:10][O:11]C(C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=[CH:5][N:4]=1)#N>C(O)=O>[N:4]1[CH:3]=[CH:8][CH:7]=[C:6]([CH2:9][CH2:10][OH:11])[CH:5]=1

Inputs

Step One
Name
2-(2-Cyanopyridin-5-yl)-1-triphenylmethyloxyethane
Quantity
2.631 g
Type
reactant
Smiles
C(#N)C1=NC=C(C=C1)CCOC(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
38 mL
Type
solvent
Smiles
C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1=CC(=CC=C1)CCO
Measurements
Type Value Analysis
AMOUNT: MASS 0.455 g
YIELD: PERCENTYIELD 45.7%
YIELD: CALCULATEDPERCENTYIELD 54.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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